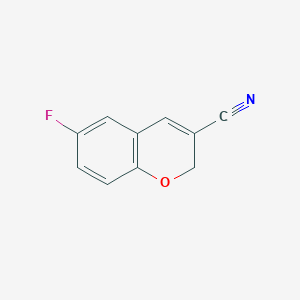

6-fluoro-2H-chromene-3-carbonitrile

描述

Structure

3D Structure

属性

CAS 编号 |

133708-29-9 |

|---|---|

分子式 |

C10H6FNO |

分子量 |

175.16 g/mol |

IUPAC 名称 |

6-fluoro-2H-chromene-3-carbonitrile |

InChI |

InChI=1S/C10H6FNO/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4H,6H2 |

InChI 键 |

GBDNHRQBJXTNCR-UHFFFAOYSA-N |

规范 SMILES |

C1C(=CC2=C(O1)C=CC(=C2)F)C#N |

产品来源 |

United States |

Synthetic Methodologies and Route Development for 6 Fluoro 2h Chromene 3 Carbonitrile and Analogs

Strategies for Constructing the 2H-Chromene Skeleton

The construction of the 2H-chromene framework can be achieved through several strategic approaches. These methods often involve the formation of the pyran ring fused to a benzene (B151609) ring. Key strategies include multicomponent reactions (MCRs), cyclocondensation and annulation reactions, and the use of specific precursors like salicylaldehydes. These approaches offer varying degrees of efficiency, atom economy, and applicability to different substituted chromenes.

Multicomponent Reactions (MCRs) for Chromene Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a powerful tool for the synthesis of chromene derivatives. orientjchem.orgajgreenchem.com These reactions are highly convergent and often adhere to the principles of green chemistry by minimizing waste and energy consumption. benthamdirect.com

One-pot syntheses are a hallmark of MCRs, offering significant advantages in terms of operational simplicity and time efficiency. thieme-connect.comrsc.org Several one-pot methods have been developed for the synthesis of 2H-chromene derivatives. For instance, a general one-pot synthesis of 2H-chromenes has been reported from ortho-naphthoquinones and allyltriphenylphosphonium salts in the presence of aqueous sodium hydroxide (B78521) and chloroform (B151607) at room temperature. thieme-connect.com Another efficient one-pot protocol utilizes visible light irradiation in a water-ethanol mixture at room temperature, using salicylaldehyde (B1680747) and malononitrile (B47326) as starting materials, to produce 2-imino-2H-chromene-3-carbonitrile and other derivatives. rsc.org This method is notable for its mild and clean reaction conditions. rsc.org

Magnetic nanocatalysts have also been employed to facilitate the one-pot synthesis of 2-amino-4H-chromene derivatives. rsc.org The use of such catalysts allows for easy recovery and reuse, adding to the sustainability of the process. rsc.org Furthermore, a one-pot, sequential three-component reaction between salicylaldehyde, indole, and 2-bromoprop-2-ene-1-sulfonyl fluoride (B91410) has been demonstrated for the synthesis of sulfonyl fluoride substituted 4H-chromene derivatives, showcasing the versatility of one-pot strategies. acs.org

Table 1: Examples of One-Pot Syntheses for Chromene Derivatives

| Starting Materials | Catalyst/Conditions | Product Type | Reference |

| ortho-Naphthoquinones, Allyltriphenylphosphonium salts | NaOH, Chloroform, Room Temperature | 2H-Chromenes | thieme-connect.com |

| Salicylaldehyde, Malononitrile | Visible light, Water-Ethanol, Room Temperature | 2-Imino-2H-chromene-3-carbonitrile | rsc.org |

| Enolizable compound, Malononitrile, Arylaldehydes | MNPs@Cu, Solvent-free, 90 °C | 2-Amino-4H-chromene derivatives | rsc.org |

| Salicylaldehyde, Indole, 2-Bromoprop-2-ene-1-sulfonyl fluoride | DIPEA, p-TSA, EtOH, Room Temperature | Sulfonyl fluoride substituted 4H-chromene derivatives | acs.org |

| Pyrazole (B372694) aldehydes, 5,5-Dimethylcyclohexane-1,3-dione, Malononitrile | Ethanol (B145695), Room Temperature | Chromene carbonitriles | orientjchem.org |

| Aromatic aldehydes, Malononitrile, α- or β-naphthol | Ilmenite (FeTiO3), Microwave irradiation, Solvent-free | 2-Amino-4H-chromene derivatives | ajgreenchem.com |

In the pursuit of greener and more sustainable synthetic methods, catalyst-free approaches for chromene synthesis have gained attention. tandfonline.com These methods often utilize benign solvents or solvent-free conditions, reducing the environmental impact. tandfonline.com A notable example is the catalyst-free synthesis of 2-amino-4H-chromenes promoted by glycerol (B35011) as a reusable and biodegradable medium. tandfonline.comtandfonline.com This method proceeds via a tandem Knoevenagel-Michael cyclocondensation reaction and offers high yields and a simple work-up procedure. tandfonline.comtandfonline.com

Another catalyst-free approach involves the use of visible light to induce the reaction between salicylaldehyde and malononitrile in a water-ethanol mixture, leading to the formation of the chromene nucleus. rsc.org This protocol is advantageous due to its mild conditions and the absence of any catalyst. rsc.org Furthermore, a catalyst-free multicomponent reaction of pyrazole aldehydes, 5,5-dimethylcyclohexane-1,3-dione, and malononitrile in ethanol at room temperature has been reported for the synthesis of novel chromene carbonitriles. orientjchem.org

Cyclocondensation and Annulation Reactions

Cyclocondensation and annulation reactions are fundamental strategies for the construction of the 2H-chromene skeleton. These reactions typically involve the formation of the pyran ring through an intramolecular cyclization process. For example, a tandem Knoevenagel-Michael cyclocondensation reaction is a key step in the glycerol-promoted synthesis of 2-amino-4H-chromenes. tandfonline.comtandfonline.com

Annulation reactions, such as the [3+3] annulation strategy, have also been employed. This approach has been used for the synthesis of 5H-naphtho[1,2-c]chromenes from 2-(2-ethynyl)phenoxy-1-aryl ethanones in the presence of ferric chloride and trimethylsilyl (B98337) chloride. msu.edu A rhodium(III)-catalyzed C-H activation/[3 + 3] annulation sequence provides an efficient and redox-neutral synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones. organic-chemistry.org

Utilizing Specific Precursors for Fluorinated Chromene Synthesis

The synthesis of fluorinated chromenes, such as 6-fluoro-2H-chromene-3-carbonitrile, often requires the use of specifically fluorinated precursors. The introduction of fluorine can significantly alter the biological and chemical properties of the resulting chromene.

Salicylaldehyde and its derivatives are common and versatile precursors for the synthesis of a wide range of chromene compounds. rsc.orgorganic-chemistry.org For the synthesis of this compound, 5-fluorosalicylaldehyde would be the logical starting material. The reaction of salicylaldehydes with various active methylene (B1212753) compounds, such as malononitrile or arylacetonitriles, is a widely used method to construct the chromene ring system. rsc.orgmdpi.com For instance, the reaction of salicylaldehydes with arylacetonitriles can lead to the formation of 3-aryl-2H-chromen-2-ones. mdpi.com Specifically, the synthesis of 6-fluoro-3-phenyl-2H-chromen-2-one has been documented, providing spectroscopic data for its characterization. mdpi.com

The annulative condensation of salicylaldehydes and acrylonitrile, mediated by 4-dimethylaminopyridine (B28879) (DMAP), efficiently yields 3-cyano-2H-chromenes. organic-chemistry.org This method has been shown to be effective even on a larger scale. organic-chemistry.org

Table 2: Spectroscopic Data for a Related Fluorinated Chromene Derivative

| Compound | 1H-NMR (300 MHz, Chloroform-d) δ | 13C-NMR (75 MHz, Chloroform-d) δ | HRMS (EI) | Reference |

| 6-Fluoro-3-phenyl-2H-chromen-2-one | 7.75 (s, 1H), 7.73–7.67 (m, 2H), 7.50–7.41 (m, 3H), 7.35 (dddd, J = 8.8, 4.5, 1.8, 1.1 Hz, 1H), 7.29–7.19 (m, 2H) | Not explicitly provided in the search result | Calcd. for [M + H]⁺: C₁₅H₉FO₂]⁺: 241.06593, found: 241.06566 | mdpi.com |

Malononitrile and Related Active Methylene Compounds

Malononitrile is a key building block in the synthesis of various chromene derivatives, including those with a carbonitrile group at the 3-position. Its activated methylene group readily participates in Knoevenagel condensations, a fundamental step in many synthetic routes.

In a typical multicomponent reaction, an appropriately substituted salicylaldehyde, malononitrile, and another active methylene compound or a suitable nucleophile are reacted together in a one-pot synthesis. rsc.orgnih.govresearchgate.net For instance, the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives often involves the condensation of a salicylaldehyde, malononitrile, and a C-H acid like dimedone. rsc.orgnih.govresearchgate.net This reaction can be catalyzed by various catalysts, including sustainable and rapid options like pyridine-2-carboxylic acid (P2CA). rsc.orgnih.govresearchgate.net

The versatility of malononitrile extends to the synthesis of more complex chromene structures. For example, reacting salicylaldehyde with two equivalents of malononitrile can lead to the formation of 2-(2-amino-3-cyano-4H-chromen-4-yl)malononitrile, showcasing the reactivity of the initially formed chromene product. nih.gov The use of different active methylene compounds allows for the introduction of a wide range of substituents on the chromene core, enabling the exploration of structure-activity relationships.

Resorcinol (B1680541) and Substituted Phenols

Substituted phenols, including resorcinol derivatives, serve as crucial precursors for the salicylaldehyde component required in chromene synthesis. The specific substitution pattern on the phenol (B47542) ring dictates the final substitution on the benzene portion of the chromene scaffold. For the target compound, this compound, a 4-fluorophenol (B42351) derivative would be the logical starting point, which would then be formylated to introduce the aldehyde group at the ortho position to the hydroxyl group.

The synthesis of various 2H-chromene derivatives has been reported starting from substituted phenols. For example, 2-(trifluoroacetyl)phenols have been used to prepare 4-trifluoromethyl-2H-chromenes. nih.gov Similarly, 3-acetyl-6-bromo-2H-chromen-2-one, derived from a substituted phenol, serves as a versatile intermediate for the synthesis of new heterocyclic compounds. mdpi.com These examples highlight the importance of substituted phenols in providing the foundational aromatic ring of the chromene system, allowing for the introduction of various functionalities.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of various chromene derivatives. nih.govresearchgate.netnih.gov

The benefits of microwave irradiation are particularly evident in multicomponent reactions for the synthesis of complex chromene systems. For instance, the synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones has been achieved through microwave-assisted multicomponent reactions, showcasing the efficiency of this method. nih.govresearchgate.netnih.gov In these procedures, a mixture of reactants is irradiated in a suitable solvent, such as DMF with a catalytic amount of acetic acid, at elevated temperatures for a short duration, typically ranging from 8 to 10 minutes. nih.govresearchgate.net This rapid and efficient approach is a hallmark of green chemistry, minimizing energy consumption and reaction times. nih.govresearchgate.net The synthesis of 3-nitro-2H-chromenes has also been accomplished using microwave irradiation under solvent-less phase-transfer catalytic conditions, further demonstrating the versatility of this technique. researchgate.net

| Reactants | Conditions | Product | Reference |

| 6-hydroxy-4-methyl-2H-chromen-2-one, selenium dioxide | Microwave, DMF, glacial AcOH | 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde | nih.gov |

| 6-chloro-2-oxo-2H-chromene-4-carbaldehyde, malononitrile, cyclopentanone | Microwave, AcOH, DMF, 120 °C, 8-10 min | spiro[cycloalkane-1,1'-pyrano[3,2-f]chromene]-2'-carbonitriles | nih.govresearchgate.net |

| Substituted salicylaldehydes, 2-nitroethanol | Microwave, K2CO3, TBAB, solvent-free | 3-nitro-2H-chromenes | researchgate.net |

Green Chemistry Principles in Chromene Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of chromene derivatives to develop more sustainable and environmentally friendly processes. nih.govresearchgate.net Key aspects of this approach include the use of non-hazardous solvents, recyclable catalysts, and energy-efficient reaction conditions.

A notable example is the use of pyridine-2-carboxylic acid (P2CA) as a sustainable and rapid catalyst for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. rsc.orgnih.govresearchgate.net This reaction is performed in a water-ethanol mixture, a greener solvent system compared to many traditional organic solvents. rsc.orgnih.govresearchgate.net The catalyst can be recovered and reused for several cycles without a significant loss in activity. researchgate.net The efficiency of this green protocol is highlighted by high atom economy and a low E-factor, which are important metrics for assessing the environmental impact of a chemical process. rsc.org

Furthermore, microwave-assisted synthesis, as discussed previously, aligns well with green chemistry principles by reducing reaction times and energy consumption. nih.govresearchgate.net The development of solvent-free reaction conditions, where possible, further enhances the green credentials of chromene synthesis. researchgate.net These efforts contribute to making the production of valuable chromene compounds more sustainable. rsc.orgresearchgate.net

Regio- and Stereoselectivity in this compound Synthesis

The synthesis of this compound inherently involves considerations of regioselectivity, particularly during the formation of the chromene ring. The cyclization step, typically a Michael addition followed by intramolecular cyclization, must proceed in a way that yields the desired 2H-chromene isomer.

In the context of multicomponent reactions leading to chromene derivatives, the regioselectivity is often controlled by the nature of the reactants and the reaction conditions. For instance, the reaction of salicylaldehydes with active methylene compounds generally leads to the formation of the 2H-chromene ring system in a predictable manner. The initial Knoevenagel condensation between the salicylaldehyde and the active methylene compound is followed by an intramolecular Michael addition of the phenolic hydroxyl group to the activated double bond. This sequence of reactions typically ensures the formation of the desired pyran ring fused to the benzene ring.

While the synthesis of the parent this compound itself does not typically generate stereocenters, the introduction of substituents at various positions of the chromene core can lead to the formation of chiral centers. In such cases, controlling the stereoselectivity of the reaction becomes crucial. For example, the synthesis of certain benzo[c]chromen-6-ones through a one-pot cyclocondensation has been reported to be regioselective, although it may result in moderate yields. researchgate.net

Derivatization Strategies of the this compound Core

The this compound scaffold offers several positions for further chemical modification, allowing for the generation of a diverse library of analogs for various applications. The primary sites for derivatization include the carbonitrile group, the aromatic ring, and the pyran ring.

Modification of the Carbonitrile Group

The carbonitrile group at the 3-position of the this compound core is a versatile functional group that can be transformed into a variety of other functionalities, providing a gateway to a wide range of derivatives.

One common transformation is the hydrolysis of the nitrile to a carboxylic acid or an amide. These derivatives can then be further functionalized, for example, through esterification or amide coupling reactions. However, it has been noted in the context of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives that replacing the nitro group with a carboxylic acid or ester at the 3-position can lead to a loss of biological activity, suggesting that the electronic nature of the substituent at this position can be critical. nih.gov

Substituent Effects on Reaction Outcomes in the Synthesis of this compound and Analogs

The electronic and steric properties of substituents on the aromatic ring of salicylaldehydes and on the reacting partners play a crucial role in directing the course and efficiency of synthetic routes toward this compound and its analogs. These effects manifest in reaction rates, yields, and even the formation of alternative products.

The nature of substituents on the salicylaldehyde component can significantly influence the reactivity of the molecule. In many synthetic strategies, electron-donating groups on the salicylaldehyde can enhance the reaction rate. For instance, a methoxy (B1213986) group, being electron-donating, can accelerate the reaction, although it may sometimes lead to lower enantioselectivity in asymmetric syntheses. Conversely, strong electron-withdrawing groups such as nitro (NO2), cyano (CN), and carboxylate (CO2Me) can slow down the reaction rate. msu.edu In some cases, these electron-deficient substrates may lead to the formation of benzofuran (B130515) byproducts alongside the desired chromene. msu.edu

The substituents on the other reactants, such as alkynes or activated alkenes, also exert considerable influence. Steric hindrance is a significant factor; for example, bulky substituents on a terminal alkyne can be poorly tolerated, leading to unsatisfactory yields of the corresponding chromene derivative. The reactivity of the reacting partner is also key. For instance, diethyl acetylenedicarboxylate (B1228247) has been shown to have higher reactivity than ethyl 2-butynoate in certain reactions.

In the synthesis of 2-amino-4H-chromene-3-carbonitriles, a variety of substituted aldehydes can be successfully employed, leading to excellent yields of the desired products. nih.gov This suggests that for certain synthetic methodologies, the reaction is quite tolerant of a wide range of substituents on the aldehyde component.

The interplay of electronic and steric effects is also evident in the synthesis of related chromone (B188151) and chroman-4-one derivatives. For these compounds, it has been observed that bulky groups directly attached to the ring system can diminish inhibitory activity against certain biological targets. acs.org The size of substituents at the 6- and 8-positions is important, with electron-withdrawing properties sometimes further enhancing activity. acs.org Interestingly, the substituent at the 6-position appears to be more critical for activity than the one at the 8-position. acs.org

The following interactive table summarizes the observed effects of various substituents on the synthesis of chromene derivatives, based on findings from several research studies.

Table 1: Effects of Substituents on Reaction Outcomes in Chromene Synthesis

| Reactant Component | Substituent | Effect on Reaction | Reference |

| Salicylaldehyde | Electron-donating groups (e.g., methoxy) | Can increase reaction rate, may lower enantioselectivity. | |

| Salicylaldehyde | Strong electron-withdrawing groups (e.g., NO2, CN) | Can decrease reaction rate and may lead to byproduct formation. | msu.edu |

| Salicylaldehyde | Phenyl-substituted | Moderate yields of chromene products. | |

| Salicylaldehyde | Nitro-, hydroxy-, ethoxy-, and acetyl-substituted | Poor yields or no reaction in some cases. | |

| Terminal Alkyne | Bulky substituents | Not well-tolerated due to steric hindrance, leading to low yields. | |

| Propargyl Aryl Ethers | Electron-rich and electron-deficient functional groups | Reaction is versatile, affording good to high yields. Electron-deficient arenes react slower. | msu.edu |

| Salicyl-N-tosylhydrazones and Terminal Alkynes | Electron-donating and -withdrawing substituents | The synthetic protocol tolerates a wide range of substrates. | msu.edu |

| Chromene Scaffold | Halogenated aryl functional groups | Displayed superior activity compared to unsubstituted rings in some biological assays. | nih.gov |

Advanced Spectroscopic and Structural Elucidation Studies

Comprehensive NMR Spectroscopic Analysis (¹H, ¹³C, ¹⁹F NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 6-fluoro-2H-chromene-3-carbonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 6-fluoro-2-oxo-2H-chromene-3-carbonitrile, reveals key signals that can be extrapolated to the target molecule. unica.it In this analog, a singlet is observed at 8.23 ppm for the proton at the C4 position. The aromatic protons appear as a multiplet between 7.48 and 7.38 ppm, with a doublet of doublets at 7.30 ppm. unica.it For this compound, one would expect to see signals for the methylene (B1212753) protons of the pyran ring, likely as a singlet or a set of doublets, in addition to the aromatic protons and the vinylic proton at C4.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum for 6-fluoro-2-oxo-2H-chromene-3-carbonitrile shows a range of signals corresponding to the different carbon environments. unica.it The fluorine substitution on the benzene (B151609) ring influences the chemical shifts of the aromatic carbons. The carbon attached to the fluorine (C6) would exhibit a large C-F coupling constant. The nitrile carbon would appear in the characteristic region for cyano groups (around 115-120 ppm).

¹⁹F NMR Spectroscopy: ¹⁹F NMR is crucial for fluorinated compounds. A single resonance would be expected for this compound, with its chemical shift providing information about the electronic environment of the fluorine atom.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the molecule. For instance, an HMBC experiment would show correlations between the protons and carbons that are two or three bonds away, solidifying the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on Analogous Compounds

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | ~4.9 | - |

| C2 | - | ~65-70 |

| C3 | - | ~100-105 |

| H4 | ~7.5 | - |

| C4 | - | ~140-145 |

| C4a | - | ~118-122 |

| H5 | Aromatic Region (~7.0-7.5) | - |

| C5 | - | Aromatic Region (~115-130) |

| C6 | - | Aromatic Region (~155-160, with large JC-F) |

| H7 | Aromatic Region (~7.0-7.5) | - |

| C7 | - | Aromatic Region (~115-130) |

| H8 | Aromatic Region (~7.0-7.5) | - |

| C8 | - | Aromatic Region (~115-130) |

| C8a | - | ~150-155 |

| CN | - | ~115-120 |

Note: The data in this table is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in a molecule. For this compound, the most prominent absorption band would be from the nitrile group (C≡N), expected in the range of 2210-2260 cm⁻¹. Other key absorptions would include C-H stretching of the aromatic and aliphatic parts, C=C stretching of the aromatic ring and the pyran ring, and the C-O-C stretching of the ether linkage. The C-F bond would show a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹. For the related 6-fluoro-2-oxo-2H-chromene-3-carbonitrile, characteristic peaks are observed at 3077 cm⁻¹ (aromatic C-H stretch) and 1723 cm⁻¹ (C=O stretch of the lactone). unica.it

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. Chromene derivatives typically exhibit absorption maxima in the UV region due to π-π* transitions of the aromatic system and the conjugated double bonds. The presence of the fluorine atom and the nitrile group would be expected to cause a slight shift in the absorption bands compared to the unsubstituted chromene.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2210 - 2260 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O-C (Ether) | Asymmetric Stretching | 1200 - 1270 |

| C-F | Stretching | 1000 - 1400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would provide further structural information, with characteristic losses of fragments such as HCN, CO, and others, helping to confirm the chromene skeleton.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. This is a definitive method for confirming the identity of this compound.

Advanced Spectroscopic Techniques for Elucidating Reaction Mechanisms

The synthesis of 2H-chromenes can proceed through various mechanisms, and advanced spectroscopic techniques are crucial for their elucidation. For example, the reaction of salicylaldehydes with activated alkenes, a common route to chromenes, can be monitored by in-situ IR or NMR spectroscopy to identify key intermediates. researchgate.netmsu.edu These techniques can help to distinguish between different proposed pathways, such as a direct cyclization versus a multi-step process involving an open-chain intermediate. For fluorinated compounds, in-situ ¹⁹F NMR could be particularly informative for tracking the reaction progress and identifying fluorinated intermediates.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. While specific DFT studies on 6-fluoro-2H-chromene-3-carbonitrile are not detailed in the available literature, the methodology has been extensively applied to structurally related compounds, providing a framework for understanding its likely characteristics. For instance, DFT has been used to optimize the geometry and analyze the structural parameters of other fluorinated coumarin (B35378) derivatives, showing good correlation between theoretical and experimental bond lengths and angles. bohrium.comresearchgate.net

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability.

In studies of related chromene derivatives, HOMO-LUMO analysis has been used to explore electronic transitions. bohrium.com For a compound like this compound, the HOMO is expected to be localized over the electron-rich chromene ring system, while the LUMO would likely be distributed across the electron-withdrawing nitrile group and the pyran ring. The fluorine atom at the 6-position would influence the electronic distribution and energy levels of these orbitals through its inductive and mesomeric effects.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. biointerfaceresearch.com The MEP map displays regions of varying electrostatic potential on the molecule's surface.

Red/Yellow Regions : Indicate negative potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these areas would be expected around the nitrogen atom of the nitrile group and the oxygen atom of the chromene ring.

Blue Regions : Indicate positive potential, are electron-deficient, and represent likely sites for nucleophilic attack.

MEP analysis helps in understanding intermolecular interactions, particularly non-covalent interactions like hydrogen bonding, which are crucial for biological activity. biointerfaceresearch.com For related coumarin derivatives, MEP mapping has been successfully employed to identify these reactive centers. bohrium.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting how a compound might interact with a biological target. nih.govnih.govnih.govnih.gov

Docking simulations can predict the binding mode and estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.govnih.govnih.gov While docking studies specifically for this compound are not prominently documented, research on analogous halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives provides a clear example of this application. These studies have successfully predicted binding affinities against targets like Cyclin-dependent kinase 6 (CDK6), a protein implicated in cancer. nih.gov The results often show that specific substitutions on the chromene ring significantly influence the binding energy. nih.gov

Table 1: Example of Docking Simulation Results for Related Chromene Derivatives against CDK6 This table is illustrative, based on data for related halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives.

| Compound ID | Target Protein | Final Docked Energy (kcal/mol) | Citation |

| 6e | CDK6 (PDB: 4EZ5) | -9.37 | nih.gov |

| 6j | CDK6 (PDB: 4EZ5) | -9.43 | nih.gov |

Beyond predicting affinity, docking reveals the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds and hydrophobic interactions. nih.govnih.gov For example, in the docking of related chromene derivatives with CDK6, key interactions were identified. The methoxy (B1213986) oxygen of one compound formed a hydrogen bond with the amino group of the amino acid residue Lysine 29 (Lys29), with a bond length of 2.99 Å. nih.gov A similar hydrogen bond was observed for another derivative with the same residue (Lys29), with a bond length of 2.97 Å. nih.gov Identifying these key interacting residues is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.net By systematically modifying parts of a molecule, researchers can deduce which functional groups are important for its effects.

For the chromene scaffold, the 6-position is a versatile site for derivatization. An extensive SAR study on a series of 3-nitro-2-(trifluoromethyl)-2H-chromene antagonists for the P2Y₆ receptor explored various substitutions at this C6 position. This study demonstrated that modifying the substituent at position 6 directly impacts the compound's antagonistic affinity. For instance, replacing a hydrogen atom with a bromo group resulted in a similar potency, suggesting that this position could tolerate halogen substitutions. The introduction of more complex groups, such as trialkylsilyl-ethynyl derivatives, led to a 3- to 5-fold increase in affinity compared to the reference compound. Conversely, attempts to replace the nitro group at the 3-position with a carboxylic acid or ester group eliminated the compound's affinity, highlighting the critical role of the substituent at that specific position.

Table 2: Illustrative SAR Data for C6-Substituted Chromene Derivatives as P2Y₆R Antagonists This table is illustrative, based on data for 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives.

| Compound | C6-Substituent | Relative Affinity (IC₅₀) | Citation |

| Reference (3) | -H | ~3-5 µM | |

| 4 | -Br | Similar to reference | |

| 7 | -Si(CH₃)₃-ethynyl | ~1 µM (3-5x > reference) | |

| 8 | -Si(C₂H₅)₃-ethynyl | < 1 µM (3-5x > reference) | |

| 25 | -CN | Less potent than reference |

This type of analysis is invaluable for predictive modeling, allowing chemists to design new molecules, such as derivatives of this compound, with potentially enhanced or tailored biological activities.

Influence of Fluorine Substitution on Electronic and Steric Factors

The substitution of a hydrogen atom with fluorine at the 6-position of the 2H-chromene scaffold has profound effects on the molecule's electronic and steric characteristics. Fluorine is the most electronegative element, and its presence introduces a strong inductive effect (electron-withdrawing). nih.gov

Electronic Factors: The high electronegativity of fluorine (Pauling scale: 3.98) compared to hydrogen (2.10) causes a significant pull of electron density from the benzene (B151609) ring of the chromene system. nih.gov This strong electron-withdrawing capability leads to the stabilization of molecular orbitals. nih.gov Specifically, it lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This stabilization makes the molecule more resistant to oxidative degradation. nih.gov Furthermore, the introduction of fluorine can increase the π-accepting ability of the ligand system. nih.gov This alteration of the electronic landscape is critical in tuning the molecule's reactivity and its interaction with biological targets.

Steric Factors: While often considered a small atom, fluorine's van der Waals radius (1.47 Å) is larger than that of hydrogen (1.20 Å). This difference, though seemingly minor, can influence the local conformation and intermolecular packing in the solid state. The substitution can affect the planarity of the aromatic system and influence how the molecule docks into a receptor's binding pocket.

Role of the Carbonitrile Group in Ligand-Receptor Interactions

The carbonitrile (-C≡N) group at the 3-position is a versatile functional group in medicinal chemistry and plays a crucial role in mediating ligand-receptor interactions. researchgate.net It is a polar group with a strong dipole moment, capable of participating in a variety of non-covalent interactions.

Hydrogen Bonding: The nitrogen atom of the nitrile group is a hydrogen bond acceptor. It can form hydrogen bonds with donor groups in a receptor's active site, such as the amide NH of the protein backbone or the hydroxyl groups of serine and tyrosine residues. researchgate.net

Dipole-Dipole and Electrostatic Interactions: The strong dipole of the nitrile can engage in favorable electrostatic interactions with polar regions of a binding pocket.

Mimicking and Displacing Water: The nitrile group is noted for its ability to displace "unhappy" or high-energy water molecules from a binding site, which can lead to a significant gain in binding affinity. researchgate.net It can also mimic the interactions of a structural water molecule. researchgate.net

Covalent Interactions: In specific cases, the electrophilic carbon of the nitrile can be attacked by nucleophilic residues like serine or cysteine in a receptor, leading to the formation of a reversible or irreversible covalent bond. researchgate.net

The combination of a linear geometry and defined electronic properties makes the carbonitrile group a key contributor to the binding affinity and specificity of the molecule. researchgate.net

Non-Linear Optical (NLO) Property Investigations

Organic molecules with extended π-conjugated systems, particularly those featuring electron-donating and electron-accepting groups, are of significant interest for their non-linear optical (NLO) properties. These properties are crucial for applications in photonics and optoelectronics, including optical switching. nih.gov The this compound structure, with its π-conjugated chromene core, electron-withdrawing fluorine, and carbonitrile groups, suggests potential for NLO activity.

Computational studies on related chromene derivatives using DFT methods have been performed to predict their NLO properties. nih.govrsc.orgresearchgate.net Key parameters investigated include the dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ). Hyperpolarizability is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field, which is the origin of NLO phenomena.

For instance, a DFT study on a fluorinated spiro-pyrano-pyrazole derivative containing a carbonitrile group revealed a significant first hyperpolarizability value when calculated at the B3LYP/6-311+G(d,p) level of theory, suggesting its potential in the development of NLO materials. researchgate.net In another study on coumarin-based pyrano-chromene derivatives, the compound featuring a carbonitrile group (4a) exhibited a lower HOMO-LUMO energy gap compared to its ester analogue, which is often associated with enhanced NLO activity. rsc.orgresearchgate.netnih.gov This study also calculated the average polarizability <α> and second hyperpolarizability (γ) for the nitrile-containing compound. rsc.orgresearchgate.netnih.gov

These findings on analogous structures suggest that this compound is a promising candidate for NLO applications. The intramolecular charge transfer (ICT) enabled by the fluorine and carbonitrile substituents on the chromene framework is a key feature for enhancing NLO response. nih.gov

Data from Related Chromene Derivatives

The following table presents computational data for related chromene compounds, illustrating the typical values obtained in NLO studies.

| Compound | Method | Dipole Moment (μ) [Debye] | Polarizability <α> (x 10⁻²³ esu) | Second Hyperpolarizability (γ) (x 10⁴ esu) | Source |

| 2-amino-8-methyl-5-oxo-4-[2-(2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile (4a) | M06-2X/6-31G(d,p) | Not Reported | 6.77005 | 0.145 | rsc.org |

| 6'-Amino-5-fluoro-2-oxo-3'-propyl-2'H-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile | B3LYP/6-311+G(d,p) | 10.13 | Not Reported | Not Reported | researchgate.net |

| Urea (Reference) | B3LYP/6-311+G(d,p) | 4.54 | Not Reported | Not Reported | researchgate.net |

Research on Biological Activities and Mechanistic Pathways in Vitro Focus

Anticancer and Antiproliferative Activity Research

Derivatives of 6-fluoro-2H-chromene-3-carbonitrile have demonstrated notable anticancer and antiproliferative effects across various cancer cell lines. Research has focused on understanding their cellular mechanisms and their ability to inhibit key enzymes involved in cancer progression.

Cellular Mechanism Studies

Apoptosis Induction: Studies have shown that certain chromene derivatives can induce apoptosis, or programmed cell death, in cancer cells. For instance, 6-fluoro-3-formylchromone (B1211313) (FCC), a related chromone (B188151) derivative, has been shown to induce apoptosis in hepatocellular carcinoma (HCC) SMMC-7721 cells. nih.govnih.gov Treatment with FCC led to a significant increase in the apoptotic cell population. nih.gov The pro-apoptotic protein Bax expression was increased, while the anti-apoptotic protein Bcl-2 expression was suppressed, further supporting the induction of apoptosis. nih.govnih.gov Similarly, other chromene derivatives have been identified as potent inducers of apoptosis. nih.gov

Reactive Oxygen Species (ROS) Generation: Some benzo[f]chromene derivatives have been found to increase the levels of mitochondrial superoxide, a type of reactive oxygen species. nih.gov This increase in ROS can lead to oxidative stress and contribute to the initiation of apoptosis in cancer cells. nih.gov

Enzyme Inhibition Studies

Tubulin Inhibition: Several chromene derivatives have been identified as microtubule-destabilizing agents. nih.gov They disrupt the polymerization of microtubules, which are essential for proper cell division, leading to cell growth arrest and death. nih.gov For example, 2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile was identified as a tubulin inhibitor that induces apoptosis. scirp.org

Carbonic Anhydrase Inhibition: Certain 2H-chromene derivatives have been shown to selectively inhibit tumor-associated human carbonic anhydrase (CA) isoforms IX and XII. nih.govnih.gov These enzymes are involved in regulating pH in and around tumor cells, and their inhibition is a potential strategy for cancer treatment. Many of the tested compounds were found to inhibit CA IX and XII without affecting the off-target isoforms I and II. nih.govnih.gov

Antimicrobial Activity Research

The 2H-chromene scaffold has been recognized for its potential antimicrobial properties, including antibacterial, antifungal, and antiviral activities. researchgate.net

Mechanisms of Antimicrobial Action

While the exact mechanisms for many derivatives are still under investigation, some studies have shed light on their mode of action. For instance, the antibacterial activity of certain chromene derivatives is thought to be related to their ability to inhibit essential bacterial enzymes.

Antioxidant Activity Research

Several studies have highlighted the antioxidant potential of chromene derivatives. researchgate.net A series of 4-aryl-4H-chromene-3-carbonitrile derivatives were synthesized and screened for their in-vitro antioxidant activity. researchgate.net Some of these compounds exhibited significant radical scavenging activity against nitric oxide and hydrogen peroxide free radicals. researchgate.net

Anti-inflammatory Activity Research

The anti-inflammatory properties of chromene derivatives have also been a subject of investigation. researchgate.net Research has shown that certain furochromene derivatives, which share a core structure, exhibit significant anti-inflammatory activity. researchgate.net Furthermore, a series of 2-trifluoromethyl-2H-chromene ethers were designed as novel COX-2 inhibitors with potent anti-inflammatory effects. nih.gov One compound, in particular, demonstrated significant suppression of LPS-induced release of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as the expression of COX-2 and iNOS. nih.gov

Interactive Data Tables

Table 1: Anticancer Activity of Selected Chromene Derivatives

| Compound | Cancer Cell Line | Activity | Reference |

| 6-fluoro-3-formylchromone (FCC) | SMMC-7721 (Hepatocellular Carcinoma) | Induces apoptosis and G0/G1 cell cycle arrest | nih.govnih.gov |

| 2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile | T47D (Breast Cancer) | Tubulin inhibitor, induces apoptosis | scirp.org |

| 2H-chromene derivatives | --- | Selective inhibition of carbonic anhydrase IX and XII | nih.govnih.gov |

| Benzo[f]chromene derivatives | Various human cancer cell lines | Cytotoxic, induce apoptosis, increase mitochondrial superoxide | nih.gov |

Table 2: Antimicrobial and Anti-inflammatory Activity of Selected Chromene Derivatives

| Compound Class | Activity | Mechanism/Target | Reference |

| 2H-Chromene derivatives | Antibacterial, Antifungal, Antiviral | --- | researchgate.net |

| Furochromene derivatives | Anti-inflammatory | --- | researchgate.net |

| 2-Trifluoromethyl-2H-chromene ethers | Anti-inflammatory | COX-2 inhibition | nih.gov |

Enzyme Inhibitory Activities (Beyond Anticancer)

The structural versatility of the 2H-chromene ring allows for modifications that can lead to potent and selective inhibition of various enzymes implicated in a range of diseases.

Alpha-amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. A series of 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives have been synthesized and evaluated for their potential as antidiabetic agents. nih.govrsc.org In vitro testing revealed that these compounds exhibited significant inhibitory activity against α-amylase, with most of the tested derivatives showing IC₅₀ values below 10 μM. nih.gov

For instance, the 3-cyano-2-imino-2H-chromene-6-sulfonamide (compound 2 in the study) was a notable inhibitor with an IC₅₀ value of 1.76 ± 0.01 μM. nih.gov An even more potent inhibitor was the 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative (compound 9), which demonstrated an IC₅₀ value of 1.08 ± 0.02 μM. nih.gov These findings suggest that the chromene scaffold, particularly with sulfonamide modifications at the 6-position, is a promising framework for developing new α-amylase inhibitors. nih.gov

Table 1: In Vitro α-Amylase Inhibitory Activity of 6-Sulfonamide Chromene Derivatives

| Compound | Description | IC₅₀ (μM) |

|---|---|---|

| Acarbose (Reference) | Standard α-amylase inhibitor | 0.43 ± 0.01 |

| Compound 2 | 3-cyano-2-imino-2H-chromene-6-sulfonamide | 1.76 ± 0.01 |

| Compound 9 | 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative | 1.08 ± 0.02 |

Data sourced from a study on 6-sulfonamide-2H-chromene derivatives. nih.gov

Monoamine oxidase-B (MAO-B) is a critical enzyme in the central nervous system, responsible for the degradation of neurotransmitters like dopamine. Its inhibition is a key strategy in the management of neurodegenerative conditions such as Parkinson's disease. nih.govmdpi.com While direct studies on this compound are limited, research on related chromene and chromanone structures highlights the potential of this chemical class as MAO-B inhibitors.

For example, 5-hydroxy-2-methyl-chroman-4-one, isolated from an endogenous lichen fungus, was identified as a selective inhibitor of MAO-B with an IC₅₀ value of 3.23 µM, making it approximately four times more selective for MAO-B over MAO-A. nih.gov Further kinetic studies determined it to be a reversible and competitive inhibitor. nih.gov Docking simulations suggested that its binding affinity for MAO-B is higher than for MAO-A, potentially due to hydrogen bond interactions with key residues like Cys172 in the MAO-B active site. nih.gov Other studies on N-pyridyl-hydrazone derivatives also identified compounds with significant MAO-B inhibitory activity. mdpi.com These findings underscore the potential for chromene-based compounds to be developed as selective MAO-B inhibitors for treating neurodegenerative diseases. nih.gov

Acetylcholinesterase (AChE) inhibitors are the primary therapeutic agents for managing the symptoms of Alzheimer's disease. nih.gov The chromene framework has been explored for its potential to inhibit this enzyme. Studies on various chromene derivatives have demonstrated notable AChE inhibitory effects.

For instance, certain 4-oxo-4H-furo[2,3-h]chromene derivatives have been investigated as multi-target ligands, including for their activity against cholinesterases. nih.gov A 3-fluorophenyl substituted hydrazone derivative within this series displayed dual inhibition of both AChE and Butyrylcholinesterase (BChE), with an IC₅₀ value of 10.4 μM for AChE. nih.gov Similarly, O6-aminoalkyl-hispidol analogs, which contain a chromene-like core, have been evaluated, with one potent and selective MAO-B inhibitor from the series also showing strong AChE inhibition with an IC₅₀ value of 1.56 µM, a potency nearly three times that of the reference drug galantamine. mdpi.com

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of Selected Chromene Derivatives

| Compound Class | Specific Derivative | IC₅₀ (μM) against AChE |

|---|---|---|

| Furo-chromene derivative | 3-fluorophenyl substituted hydrazone | 10.4 |

| O6-aminoalkyl-hispidol analog | Compound 3bc | 1.56 |

Data sourced from studies on various chromene derivatives. mdpi.comnih.gov

Other Investigated Biological Effects (e.g., Antidiabetic, Antiplatelet)

Beyond specific enzyme inhibition, the broader therapeutic potential of chromene derivatives has been explored in other areas.

The antidiabetic potential of 6-sulfonamide-2H-chromene derivatives has been demonstrated not only through α-amylase inhibition but also through the inhibition of α-glucosidase, another crucial enzyme in carbohydrate digestion. nih.govrsc.org The 3-cyano-2-imino-2H-chromene-6-sulfonamide showed potent α-glucosidase inhibition with an IC₅₀ value of 0.548 ± 0.02 μg/mL, which was more potent than the reference drug Acarbose (IC₅₀ = 0.604 ± 0.02 μg/mL). nih.gov Furthermore, these derivatives were found to be active as Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) agonists, indicating a potential role in improving insulin (B600854) sensitivity and glucose metabolism. rsc.org

Information regarding the direct antiplatelet activity of this compound is not prominently available in the reviewed literature. However, the diverse biological activities of the chromene scaffold suggest that this could be a potential area for future investigation.

Advanced Applications and Research Directions

Development of Fluorescent Probes and BioAIEgens

The chromene scaffold is a fundamental component of many well-known dyes and naturally occurring fluorescent compounds. nih.gov Recent research has highlighted the potential of chromene derivatives as aggregation-induced emission luminogens (AIEgens), which are molecules that become highly fluorescent in an aggregated state. nih.govoup.comresearchgate.neteurekalert.orgnih.gov This property is particularly valuable for developing "turn-on" fluorescent probes for biological imaging, as it minimizes background fluorescence in solution. nih.gov

While specific studies on the AIE properties of 6-fluoro-2H-chromene-3-carbonitrile are still nascent, the general characteristics of the chromene family suggest its potential in this area. The introduction of a fluorine atom can modulate the electronic properties and intermolecular interactions, which are critical for AIE. Furthermore, the nitrile group can be a site for further chemical modification to enhance targeting and biocompatibility for use as a BioAIEgen, a class of AIEgens derived from natural scaffolds that offer advantages like good biocompatibility and sustainability. oup.comresearchgate.netnih.gov

The luminescence of chromene-based AIEgens is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state. In solution, non-radiative decay pathways dominate due to the free rotation of parts of the molecule. Upon aggregation, these motions are restricted, leading to a significant increase in fluorescence quantum yield. nih.gov

For this compound, the relationship between its structure and photophysical properties is an area ripe for investigation. Key factors that would influence its luminescence include:

The Fluoro Substituent: The position and electronegativity of the fluorine atom can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn affects the emission wavelength and quantum yield. nih.gov Studies on other fluorinated organic molecules have shown that fluorination can lead to red-shifted emissions and enhanced fluorescence. aps.org

The Nitrile Group: The strong electron-withdrawing nature of the nitrile group can enhance the "push-pull" electronic character of the molecule, a common design strategy for creating fluorescent dyes. researchgate.net

The 2H-Chromene Scaffold: The non-conjugated sp3 carbon in the 2H-chromene ring is believed to play a special role in the luminescent properties of these scaffolds. nih.gov

Systematic studies involving the synthesis of related derivatives and computational modeling will be crucial to elucidate the precise structure-property relationships for this class of compounds. nih.govnih.gov

Potential in Materials Science Research (e.g., Coatings, Polymers, OLEDs)

The chromene scaffold is recognized for its utility in creating pigments and cosmetics. researchgate.net While direct applications of this compound in materials science are not yet widely reported, its structural features suggest potential in several areas. The presence of the polar nitrile group and the aromatic system could enhance adhesion and compatibility with various polymer matrices, making it a candidate for incorporation into specialized coatings or polymers to impart specific optical or physical properties.

The development of organic light-emitting diodes (OLEDs) relies on materials with high fluorescence quantum yields in the solid state and good charge transport properties. The potential AIE characteristics of the this compound scaffold make it an intriguing, albeit unexplored, candidate for investigation as an emissive or host material in OLED devices. Further research into its solid-state luminescence and charge mobility is necessary to evaluate this potential.

Role as Synthetic Intermediates for Complex Organic Molecules

One of the most established roles of chromene derivatives is as versatile intermediates in organic synthesis. researchgate.netrsc.orgacs.org The this compound molecule is no exception and serves as a valuable building block for the construction of more complex, biologically active compounds.

Patents have disclosed the use of this compound as a key intermediate in the synthesis of novel compounds with potential therapeutic applications. For instance, it has been utilized in the preparation of molecules designed as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, which are targets for pain management. It has also been employed in the synthesis of dual agonists for the Farnesoid X receptor (FXR) and Peroxisome Proliferator-Activated Receptor delta (PPARδ), which are under investigation for the treatment of metabolic diseases like non-alcoholic steatohepatitis (NASH).

The reactivity of the nitrile group allows for its conversion into various other functional groups, such as amines, carboxylic acids, or tetrazoles, providing access to a wide array of derivatives. The chromene ring itself can also undergo further chemical transformations, making this compound a strategic starting material in multi-step synthetic sequences.

Future Research Perspectives and Challenges

The full potential of this compound is yet to be unlocked, and several avenues of research warrant further exploration.

While methods for the synthesis of this compound have been reported, the development of more efficient, scalable, and environmentally friendly synthetic routes remains an important goal. uobaghdad.edu.iqnih.govresearchgate.net Green chemistry approaches, such as the use of water as a solvent, novel catalysts, or microwave-assisted synthesis, could provide significant advantages over traditional methods. researchgate.netresearchgate.net Exploring one-pot, multi-component reactions could also streamline the synthesis of this and related chromene derivatives. nih.gov

Given that derivatives of this compound have been investigated as modulators of important biological targets like TRPV1, FXR, and PPARδ, there is a clear need for in-depth mechanistic studies. bac-lac.gc.caresearchgate.netmdpi.com Understanding how these molecules interact with their protein targets at a molecular level is crucial for designing more potent and selective therapeutic agents. This will involve a combination of biochemical assays, structural biology techniques like X-ray crystallography, and computational docking studies. Elucidating the structure-activity relationships (SAR) will be a key aspect of this research, guiding the rational design of future drug candidates based on this scaffold. nih.govmdpi.com

Design of New Chromene-Based Scaffolds for Specific Research Targets

The inherent versatility of the this compound scaffold, characterized by the presence of a fluorine atom and a nitrile group, makes it a valuable starting point for the design of novel chromene-based derivatives aimed at specific biological targets. The electron-withdrawing nature of both the fluoro and nitrile substituents can significantly influence the molecule's electronic properties, reactivity, and interaction with biological macromolecules. Researchers have leveraged the chromene core to develop a diverse array of compounds with potential applications in anticancer, antimicrobial, and receptor-specific therapies. The design of these new scaffolds often involves strategic modifications to the chromene ring system to enhance potency, selectivity, and pharmacokinetic properties.

Scaffolds for Anticancer Research

The chromene scaffold is a prominent feature in many compounds developed for anticancer research. orientjchem.orgnih.gov The design of these molecules often focuses on inducing cytotoxicity in cancer cells through various mechanisms, including the disruption of microtubule formation and the inhibition of critical enzymes like the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov

Structure-activity relationship (SAR) studies have shown that the antiproliferative activity of chromene derivatives can be significantly influenced by the nature and position of substituents on the chromene ring. orientjchem.orgnih.gov For instance, the introduction of hydrophobic groups at the 2-position of the chromene nucleus has been shown to be crucial for activity against hepatocellular carcinoma (HepG-2). nih.gov Furthermore, the fusion of a pyrimidine (B1678525) ring at the 2,3-positions of the chromene scaffold can also enhance cytotoxic effects. nih.gov

A notable strategy in the design of new anticancer agents is the hybridization of the chromene scaffold with other pharmacologically active moieties. One such approach involves the creation of chromene-azo-sulfonamide hybrids designed to target EGFR. nih.govnih.gov In this design, the 4H-chromene core acts as a central spacer intended to bind to the adenine (B156593) binding pocket of EGFR, while an azo-sulfonamide tail and various head rings are incorporated to interact with hydrophobic regions of the receptor's binding site. nih.gov

Table 1: Design of Chromene-Based Scaffolds for Anticancer Research

| Parent Scaffold/Derivative | Structural Modification | Research Target | Key Research Findings | Citation |

|---|---|---|---|---|

| 4H-Benzo[h]chromene | Introduction of a hydrophobic group (-N=CHPh or -NHAc) at the 2-position. | Hepatocellular carcinoma (HepG-2) | The modification was found to be essential for the anticancer activity against HepG-2 cells. | nih.gov |

| 4H-Chromene-3-carboxylate | Hybridization with a sulfonamide moiety. | Epidermal Growth Factor Receptor (EGFR) | Compounds 7f and 7g showed significant antitumor activity against HepG-2, MCF-7, and HCT-116 cell lines, outperforming the reference drug Cisplatin. | nih.gov |

| 2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | Reaction with carbon disulfide. | Human colon cancer cell line (HT-29) | The resulting derivative showed higher anticancer activity against HT-29 than the reference drug doxorubicin. | nih.gov |

| 2-glyco-3-nitro-2H-chromenes | Prepared by one-pot oxa-Michael-Henry-dehydration reactions. | Human solid tumor cell lines | The antiproliferative activities were in the low micromolar range, with some being more effective than standard pharmacological compounds. | nih.gov |

Scaffolds for Antimicrobial Research

The emergence of multidrug-resistant (MDR) bacteria necessitates the development of new antimicrobial agents. The chromene scaffold has been identified as a promising pharmacophore for this purpose. mdpi.comnih.gov In particular, 3-nitro-2H-chromene derivatives have been investigated for their potential against resistant bacterial strains. mdpi.comnih.gov

Research has demonstrated that the introduction of halogen atoms to the 3-nitro-2H-chromene core can significantly impact its antimicrobial activity. mdpi.com While mono-halogenated nitrochromenes exhibit moderate activity, tri-halogenated derivatives have shown potent effects against MDR strains of Staphylococcus aureus and Staphylococcus epidermidis. mdpi.comnih.gov The antibacterial activity of these compounds is thought to be related to their ability to inhibit thioredoxin reductase (TrxR), an enzyme that has recently emerged as a viable antibacterial drug target. mdpi.com

Table 2: Design of Chromene-Based Scaffolds for Antimicrobial Research

| Parent Scaffold/Derivative | Structural Modification | Research Target | Key Research Findings | Citation |

|---|---|---|---|---|

| 3-Nitro-2H-chromene | Introduction of multiple halogen atoms. | Multidrug-resistant S. aureus and S. epidermidis | Tri-halogenated derivatives displayed potent anti-staphylococcal activities with MIC values of 1–8 μg/mL. | mdpi.comnih.gov |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Specific tri-halogenation pattern. | Multidrug-resistant S. aureus and S. epidermidis | This compound was the most effective in the series, with MIC values of 4 μg/mL and 1–4 μg/mL, respectively. | mdpi.comnih.gov |

Scaffolds for Specific Receptor Targets

The adaptability of the chromene scaffold allows for its modification to target specific receptors involved in various disease pathways. An important example is the design of antagonists for the P2Y6 receptor (P2Y6R), a Gq-coupled receptor implicated in inflammatory and neurodegenerative conditions. nih.govnih.gov

Starting from a 3-nitro-2-(trifluoromethyl)-2H-chromene scaffold, researchers have explored the structure-activity relationship by introducing various substituents. nih.gov A key finding is that the 6-position of the chromene ring is a suitable site for derivatization. nih.gov The introduction of alkynyl groups at this position via a Sonogashira reaction has led to the development of potent P2Y6R antagonists. nih.gov Further extension of these alkynyl groups with alkyl or aryl spacers has been shown to be well-tolerated, maintaining or even enhancing receptor affinity. nih.gov For instance, the introduction of a 6-fluoro substituent has been shown to enhance potency compared to other halogens. researchgate.net

Table 3: Design of Chromene-Based Scaffolds for Specific Receptor Targets

| Parent Scaffold/Derivative | Structural Modification | Research Target | Key Research Findings | Citation |

|---|---|---|---|---|

| 3-nitro-2-(trifluoromethyl)-2H-chromene | Introduction of a 6-iodo group followed by Sonogashira reaction to install 6-alkynyl analogues. | P2Y6 receptor (P2Y6R) | The 6-position is suitable for derivatization with sterically extended chains without losing P2Y6R affinity. | nih.gov |

| 3-nitro-2-(trifluoromethyl)-2H-chromene | Introduction of trialkylsilyl-ethynyl groups at the 6-position. | P2Y6R | Resulting compounds showed a 3-5 fold greater affinity than the reference compound, with IC50 values of ~1 µM. | nih.gov |

| 3-nitro-2-(trifluoromethyl)-2H-chromene | Introduction of a 6-fluoro substituent. | P2Y6R | The 6-fluoro analogue displayed enhanced potency compared to other halogens at the same position. | researchgate.net |

| 3-nitro-2-(trifluoromethyl)-2H-chromene | Attachment of long-chain amino-functionalized congeners at the 6-position. | P2Y6R | A 6-(Boc-amino-n-heptylethynyl) analogue (MRS4940) had an IC50 of 162 nM, showing a 123-fold greater affinity than the unprotected primary alkylamine. | utmb.edu |

Compound Index

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 6-fluoro-2H-chromene-3-carbonitrile?

- Methodological Answer : The synthesis typically involves multicomponent reactions (MCRs) under reflux conditions. For example, reacting substituted aldehydes, malononitrile, and resorcinol derivatives in ethanol/water mixtures with piperidine as a catalyst. Solvent-free or microwave-assisted methods may enhance reaction efficiency and yield .

- Key Reaction Conditions :

| Reactants | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aldehyde, malononitrile | Piperidine | Ethanol/water | Reflux (~80°C) | 60–90 min | 70–85 | |

| Substituted resorcinol | – | Solvent-free | Microwave (300 W) | 10–15 min | 80–90 |

Q. How is the structure of this compound confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR/IR : Confirm functional groups (e.g., nitrile stretch at ~2200 cm⁻¹ in IR) and aromatic proton environments .

- X-ray crystallography : Resolve the crystal lattice using SHELX software for refinement. For example, monoclinic systems (space group P2₁/c) with parameters a = 12.63 Å, b = 11.93 Å, and β = 113.58° .

Q. What are the primary biological applications of chromene-3-carbonitrile derivatives?

- Methodological Answer : These compounds are studied for:

- Antimicrobial activity : Assessed via disk diffusion assays against E. coli or S. aureus .

- Anticancer potential : Evaluated through MTT assays targeting cancer cell lines (e.g., HepG2, MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Green chemistry : Replace ethanol with ionic liquids or use microwave irradiation to reduce reaction time and energy .

- Catalyst screening : Test alternatives like DBU or L-proline to enhance regioselectivity .

- Scale-up : Use continuous flow reactors for industrial-scale synthesis, ensuring consistent temperature and mixing .

Q. How to resolve discrepancies between spectroscopic data and crystallographic results?

- Methodological Answer :

- Polymorphism analysis : Recrystallize the compound in different solvents (e.g., toluene vs. ethanol) to identify polymorphic forms .

- DFT calculations : Compare experimental and computed NMR/IR spectra to validate structural assignments .

- Data refinement : Use SHELXL to handle twinned crystals or high-resolution data, adjusting parameters like R1 (target < 0.05) .

Q. What strategies enhance the fluorescence properties of this compound for bioimaging?

- Methodological Answer :

- Substituent modification : Introduce electron-donating groups (e.g., –OH, –NH2) at the 7-position to increase quantum yield .

- Metal complexation : Synthesize Zn(II) or Cu(II) complexes to shift emission wavelengths for selective nucleolus staining in live cells .

- Solvatochromism studies : Test fluorescence in polar vs. non-polar solvents to optimize imaging conditions .

Q. How does the fluorine substituent influence the electronic properties of chromene-3-carbonitriles?

- Methodological Answer :

- Electron-withdrawing effect : Fluorine at the 6-position reduces electron density on the chromene ring, altering reactivity in nucleophilic substitutions.

- X-ray charge density analysis : Map electron distribution using high-resolution crystallography to quantify inductive effects .

Data Contradiction Analysis

Q. Why do reported melting points for chromene-3-carbonitriles vary across studies?

- Methodological Answer :

- Solvent-dependent polymorphism : Recrystallization in ethanol vs. toluene can produce different crystal forms with distinct melting points .

- Impurity effects : Trace solvents or unreacted starting materials may depress melting points. Purify via column chromatography (silica gel, hexane/ethyl acetate) .

Tables for Key Findings

Table 1 : Comparative Synthesis Methods for Chromene-3-carbonitrile Derivatives

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| One-pot MCR | Piperidine | Ethanol/water | 85 | |

| Microwave-assisted | – | Solvent-free | 90 | |

| Continuous flow reactor | – | Toluene | 80 |

Table 2 : Crystallographic Data for Chromene Derivatives

| Compound | Space Group | a (Å) | b (Å) | β (°) | R1 | Reference |

|---|---|---|---|---|---|---|

| 6-Fluoro derivative | P2₁/c | 12.63 | 11.93 | 113.58 | 0.047 | |

| 8-Hydroxy derivative | P2₁/n | 10.25 | 9.87 | 105.30 | 0.052 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。